5-(difluoromethoxy)-1H-indole-3-carboxylic acid
Description
5-(Difluoromethoxy)-1H-indole-3-carboxylic acid is an indole derivative featuring a difluoromethoxy (-OCF$_2$H) substituent at the 5-position and a carboxylic acid group at the 3-position. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
5-(difluoromethoxy)-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3/c11-10(12)16-5-1-2-8-6(3-5)7(4-13-8)9(14)15/h1-4,10,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFJCOSHTHYNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)C(=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244079 | |
| Record name | 5-(Difluoromethoxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135935-39-5 | |
| Record name | 5-(Difluoromethoxy)-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135935-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Difluoromethoxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethoxy)-1H-indole-3-carboxylic acid typically involves the introduction of the difluoromethoxy group into the indole framework. One common method is the difluoromethylation of indole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the indole substrate. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
5-(Difluoromethoxy)-1H-indole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(difluoromethoxy)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations at the 5-Position
The 5-position of the indole ring is critical for modulating electronic, steric, and pharmacokinetic properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Effects : Fluorine and difluoromethoxy groups increase the carboxylic acid's acidity, enhancing solubility in polar solvents.
- Lipophilicity : Trifluoromethoxy > difluoromethoxy > methoxy > hydrogen .
- Biological Relevance : Fluorinated derivatives show improved membrane permeability and target engagement in drug discovery .
Modifications at Other Positions
- 3-Methyl-5-fluoro-1H-indole-2-carboxylic acid : The carboxylic acid at position 2 and methyl at position 3 alter hydrogen-bonding patterns, reducing crystallinity compared to 3-carboxylic analogs .
- 5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid : The chlorosulfonyl group introduces reactivity for conjugation, useful in prodrug development .
Crystallography
- 5-Fluoro-1H-indole-3-carboxylic acid crystallizes in a monoclinic system with intermolecular O–H···O hydrogen bonds stabilizing the structure . The difluoromethoxy analog may exhibit similar packing but with altered torsion angles due to the bulkier -OCF$_2$H group.
Biological Activity
5-(Difluoromethoxy)-1H-indole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features an indole ring substituted with a difluoromethoxy group and a carboxylic acid moiety. This unique structure contributes to its chemical reactivity and biological properties.
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound has significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting its use in treating inflammatory diseases.
- Anticancer Potential : There is emerging evidence of its efficacy against certain cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | Efficacy against specific cancer cell lines |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and microbial metabolism.
- Receptor Modulation : It could interact with receptors linked to pain and inflammation pathways, providing therapeutic benefits.
Case Study: Anticancer Activity
A study investigating the anticancer effects of this compound demonstrated significant cytotoxicity against human lung cancer cells (A549), with an IC50 value indicating effective inhibition at low concentrations. This suggests that the compound may be a viable candidate for further development as an anticancer agent.
Comparative Analysis
When compared to similar compounds, such as 5-methoxy-1H-indole-3-carboxylic acid, this compound shows enhanced stability and bioactivity due to the presence of the difluoromethoxy group.
Table 2: Comparison with Similar Compounds
Q & A
Q. What are common synthetic routes for preparing 5-(difluoromethoxy)-1H-indole-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step functionalization of an indole scaffold. A starting material like 5-hydroxy-1H-indole-3-carboxylic acid can undergo nucleophilic substitution with difluoromethyl reagents (e.g., ClCF₂O− or BrCF₂O−) under basic conditions. Alternatively, palladium-catalyzed cross-coupling reactions may introduce the difluoromethoxy group. Post-synthetic purification often employs recrystallization or column chromatography. For analogous indole derivatives, refluxing with acetic acid and sodium acetate is a common step to stabilize intermediates .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify carboxylic acid (C=O stretch ~1670 cm⁻¹) and difluoromethoxy (C-O-CF₂) vibrations .
- NMR : ¹H/¹³C NMR resolves indole ring protons and difluoromethoxy splitting patterns. ¹⁹F NMR confirms CF₂ group integrity.
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and substituent positions. For similar indole derivatives, monoclinic systems with Z = 2 are common .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structure elucidation?
- Methodological Answer : Contradictions may arise from tautomerism or dynamic effects. Use variable-temperature NMR to assess conformational stability. Compare experimental data with DFT-calculated chemical shifts. For ambiguous cases, X-ray crystallography (via SHELXL refinement) provides definitive structural confirmation .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Methodological Answer :
- Step Optimization : Introduce protecting groups (e.g., ethyl esters) for the carboxylic acid during difluoromethoxy substitution to prevent side reactions .
- Catalysis : Use Pd(OAc)₂/Xantphos for efficient coupling of difluoromethoxy precursors.
- Purification : Employ high-performance liquid chromatography (HPLC) with C18 columns for intermediates prone to degradation .
Q. How to design analogs for structure-activity relationship (SAR) studies targeting enzyme inhibition?
- Methodological Answer :
- Core Modifications : Replace the difluoromethoxy group with trifluoromethoxy or methoxy to assess electronic effects.
- Side-Chain Variations : Introduce alkyl/aryl groups at the indole N1 position to probe steric interactions.
- Biological Assays : Test analogs against target enzymes (e.g., PCSK9 or arginine methyltransferases) using fluorescence polarization or LC-MS-based activity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
